molecular formula C22H21F3N2O4 B12473949 2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12473949
M. Wt: 434.4 g/mol
InChI Key: QTYDFTBXUISTHA-UHFFFAOYSA-N
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Description

{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(2,3-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a trifluoromethyl group, a carbamoyl group, and a pyrrolidine ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(2,3-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the trifluoromethyl and carbamoyl groups. Common reagents used in these reactions include trifluoromethylating agents, carbamoyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group can be particularly useful in fluorine-19 NMR studies.

Medicine

Potential medical applications include the development of new pharmaceuticals. The compound’s unique structure may provide therapeutic benefits in treating various diseases, although further research is needed to fully understand its pharmacological properties.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which {[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(2,3-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s trifluoromethyl group can enhance its binding affinity and selectivity, leading to specific biological responses. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, {[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(2,3-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE stands out due to its trifluoromethyl group and pyrrolidine ring. These features confer unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H21F3N2O4

Molecular Weight

434.4 g/mol

IUPAC Name

[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C22H21F3N2O4/c1-13-6-5-9-18(14(13)2)27-11-15(10-20(27)29)21(30)31-12-19(28)26-17-8-4-3-7-16(17)22(23,24)25/h3-9,15H,10-12H2,1-2H3,(H,26,28)

InChI Key

QTYDFTBXUISTHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC=C3C(F)(F)F)C

Origin of Product

United States

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